7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that features a unique fusion of isoquinoline, thiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method involves the Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline core . This is followed by the formation of the thiazolo[4,5-d]pyrimidine ring system through cyclization reactions involving appropriate thioamide and phenyl-substituted precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis routes. This includes scaling up the reactions, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: It is used in studies to understand its interactions with biological targets and its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-3,4-dihydroisoquinolin-2-iums: These compounds share the isoquinoline core and have shown significant biological activity.
Thiazolo[3,2-a]pyrimidines: These compounds have similar thiazole and pyrimidine rings and are known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione lies in its specific fusion of three different heterocyclic systems, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S2/c25-20-24(16-8-2-1-3-9-16)19-17(26-20)18(21-13-22-19)23-11-10-14-6-4-5-7-15(14)12-23/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBRFIGUFSRQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3SC(=S)N4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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